molecular formula C22H24N6O B2805161 2-[{4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol CAS No. 946296-20-4

2-[{4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol

Cat. No. B2805161
CAS RN: 946296-20-4
M. Wt: 388.475
InChI Key: VTRFEHFAUJYWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[{4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine core, which is a type of diazine, a class of organic compounds that contain two nitrogen atoms in a six-membered aromatic ring . Diazines are known to exhibit a wide range of pharmacological applications .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For example, the synthesis of Rilpivirine, a related compound, involves three main steps :


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrazolo[3,4-d]pyrimidine core, which is a type of diazine . Diazines are a class of organic compounds that contain two nitrogen atoms in a six-membered aromatic ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds can be complex. For example, the synthesis of Rilpivirine, a related compound, involves multiple steps, each involving different chemical reactions .

Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis of Novel Isoxazolines and Isoxazoles : Research by Rahmouni et al. (2014) involved the synthesis of novel isoxazolines and isoxazoles using derivatives of pyrazolo[3,4-d]pyrimidin, which is structurally related to the specified compound (Rahmouni et al., 2014).

  • Facile Preparation of Derivatives : Miyashita et al. (1990) worked on easy methods to prepare derivatives of pyrazolo[3,4-d]pyrimidin, which offers insights into the manipulation of similar compounds (Miyashita et al., 1990).

Biochemical Applications

  • Anticancer and Anti-5-lipoxygenase Agents : Rahmouni et al. (2016) synthesized derivatives of pyrazolo[3,4-d]pyrimidin as potential anticancer and anti-5-lipoxygenase agents, highlighting the biochemical potential of such compounds (Rahmouni et al., 2016).

  • Local Anesthetic and Analgesic Activities : A study by Bruno et al. (1994) on the synthesis of derivatives of 3,5-diphenyl-1H-pyrazole, closely related to the specified compound, revealed notable local anesthetic and analgesic activities (Bruno et al., 1994).

  • Antimicrobial and Anticancer Agents : Hafez et al. (2016) synthesized compounds including pyrazolo[3,4-d]pyrimidine derivatives, displaying significant antimicrobial and anticancer activities (Hafez et al., 2016).

  • Binding Interactions with Receptors : A study by Nayak and Poojary (2019) involving compounds related to pyrazolo[3,4-d]pyrimidin explored their binding interactions with biological receptors, indicating therapeutic potentials (Nayak & Poojary, 2019).

Structural and Chemical Studies

  • Hydrogen Bonding and Molecular Structures : Trilleras et al. (2008) examined N4-substituted pyrazolo[3,4-d]pyrimidines, focusing on their hydrogen bonding and molecular structures, which is valuable for understanding the chemical behavior of similar compounds (Trilleras et al., 2008).

  • Synthesis of Fused Heterocycles : El‐Dean et al. (2018) reported the synthesis of novel heterocycles involving pyrazolo[3,4-b]pyrazines, related to the compound , showcasing the diverse applications in creating new fused heterocycles (El‐Dean et al., 2018).

Mechanism of Action

Target of Action

The primary target of this compound is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in immune cell signaling and is involved in pathways related to cellular proliferation, differentiation, and phagocytosis.

Mode of Action

It is believed to interact with its target, the tyrosine-protein kinase syk, and inhibit its activity . This inhibition could lead to changes in the downstream signaling pathways that are regulated by this kinase.

Biochemical Pathways

The compound’s interaction with the Tyrosine-protein kinase SYK can affect various biochemical pathways. These include the B cell receptor signaling pathway and the Fc epsilon RI signaling pathway, both of which are involved in immune responses. The inhibition of SYK can disrupt these pathways, potentially leading to altered immune responses .

Result of Action

The inhibition of the Tyrosine-protein kinase SYK by this compound can lead to a variety of molecular and cellular effects. These may include altered immune responses, changes in cell proliferation and differentiation, and potentially, the induction of apoptosis .

properties

IUPAC Name

2-[[4-(3,5-dimethylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]-methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-15-11-16(2)13-17(12-15)24-20-19-14-23-28(18-7-5-4-6-8-18)21(19)26-22(25-20)27(3)9-10-29/h4-8,11-14,29H,9-10H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRFEHFAUJYWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)N(C)CCO)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.